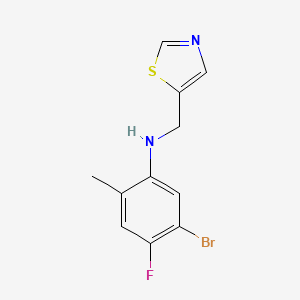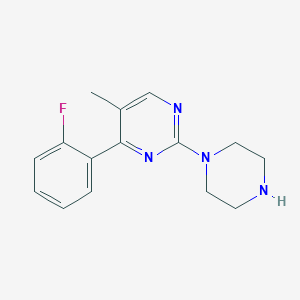![molecular formula C16H17N3O2 B6628475 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one, also known as MPMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one acts as a potent inhibitor of voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons. By blocking these channels, 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one can reduce the excitability of neurons and prevent the onset of seizures and pain signals.
Biochemical and Physiological Effects:
In addition to its effects on voltage-gated sodium channels, 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one has been shown to modulate the activity of other ion channels, such as calcium and potassium channels. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one in lab experiments is its high potency and selectivity for voltage-gated sodium channels. However, its low solubility in water and relatively short half-life may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its effects on other ion channels and neurotransmitter systems. Furthermore, the potential use of 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one in combination with other drugs for the treatment of neurological disorders warrants further exploration.
合成法
The synthesis of 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one involves the reaction of 6-methoxypyridin-2-amine with 2-chloroacetaldehyde followed by reduction with sodium borohydride. The resulting compound is then reacted with 2-aminobenzophenone to obtain 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one.
科学的研究の応用
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, chronic pain, and anxiety disorders.
特性
IUPAC Name |
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-16-4-2-3-13(18-16)10-17-12-6-7-14-11(9-12)5-8-15(20)19-14/h2-4,6-7,9,17H,5,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWWNXLTPELPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)


![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)